molecular formula C24H36N2O4 B1145222 Finasteride Carboxylic Acid Methyl Ester CAS No. 116285-38-2

Finasteride Carboxylic Acid Methyl Ester

Cat. No.: B1145222
CAS No.: 116285-38-2
M. Wt: 416.6 g/mol
InChI Key: YPBDVHRLZKLBHH-KSMLJOLJSA-N
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Description

Finasteride Carboxylic Acid Methyl Ester is a characterized chemical compound used as a reference standard for the active pharmaceutical ingredient (API) Finasteride . It is compliant with regulatory guidelines and is critical for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . This standard provides traceability against pharmacopeial standards such as those from the USP or EP . Finasteride is a competitive inhibitor of the type II isoenzyme of 5-alpha-reductase . By inhibiting this enzyme, Finasteride blocks the conversion of testosterone to dihydrotestosterone (DHT), a hormone implicated in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia . Research using related Finasteride compounds is vital for ensuring the quality, safety, and efficacy of pharmaceutical products targeting DHT-related pathways . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116285-38-2

Molecular Formula

C24H36N2O4

Molecular Weight

416.6 g/mol

IUPAC Name

methyl 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoate

InChI

InChI=1S/C24H36N2O4/c1-22(2,21(29)30-5)26-20(28)17-8-7-15-14-6-9-18-24(4,13-11-19(27)25-18)16(14)10-12-23(15,17)3/h11,13-18H,6-10,12H2,1-5H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,23-,24+/m0/s1

InChI Key

YPBDVHRLZKLBHH-KSMLJOLJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC)CCC4C3(C=CC(=O)N4)C

Synonyms

2-Methyl-N-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinolin-7-yl]carbonyl]alanine Methyl Ester;  1H-Indeno[5,4-f]quinoline Alanine Deriv.; _x000B_4-Azaandrostane, Alanine Deriv.

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Finasteride Methyl Ester Intermediate in Azasteroid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-androst-1-ene-17

-carboxylate

Executive Summary & Strategic Context

In the high-value synthesis of 5


-reductase inhibitors, Methyl 3-oxo-4-aza-5

-androst-1-ene-17

-carboxylate
(hereafter referred to as the

-Aza-Ester
) acts as the divergent intermediate. It serves as the common precursor for both Finasteride (Type II 5

-reductase inhibitor) and Dutasteride (Dual Type I/II inhibitor).

While early synthetic routes attempted to install the bulky tert-butyl amide side chain early in the sequence, modern process chemistry prioritizes the synthesis of the methyl ester intermediate first. This strategy offers two distinct advantages:

  • Purification Efficiency: The ester is highly crystalline and allows for the purging of stereochemical impurities (specifically the 5

    
    -isomer) prior to the expensive amidation step.
    
  • Divergency: Large batches of the

    
    -Aza-Ester can be stored and split to produce either Finasteride (via tert-butylamine) or Dutasteride (via 2,5-bis(trifluoromethyl)aniline).
    

This guide details the critical path for synthesizing the


-Aza-Ester, focusing on the challenging DDQ-mediated 

-dehydrogenation
and the subsequent Magnesium-mediated aminolysis .

Molecular Architecture & Properties

PropertySpecification
Chemical Name Methyl 3-oxo-4-aza-5

-androst-1-ene-17

-carboxylate
CAS Number 103335-55-3
Molecular Formula

Molecular Weight 331.45 g/mol
Key Structural Feature A-ring lactam with

unsaturation (critical for biological activity)
Precursor Methyl 3-oxo-4-aza-5

-androstane-17

-carboxylate (Saturated Aza-Ester)

Critical Process Parameter: The Dehydrogenation[6]

The introduction of the C1-C2 double bond is the thermodynamic bottleneck of the synthesis. The lactam ring is chemically stable, resisting standard dehydrogenation methods used for carbocyclic steroids (e.g.,


).

The industry-standard solution, pioneered by Merck and refined by Bhattacharya et al., utilizes 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) mediated by a silylating agent.

Mechanism of Action

Direct oxidation of the lactam by DDQ is kinetically inert. The reaction requires the in situ conversion of the lactam into a silyl-imidate (silyl enol ether equivalent), which lowers the activation energy for hydride abstraction by DDQ.

Reagents:

  • BSTFA: Bis(trimethylsilyl)trifluoroacetamide (Silylating agent).[1]

  • TfOH: Triflic Acid (Catalyst).

  • DDQ: Oxidant.[1][2]

DDQ_Mechanism Saturated Saturated Lactam (Substrate) Silylation Silylation (BSTFA/TfOH) Saturated->Silylation Imidate Silyl-Imidate Intermediate Silylation->Imidate Toluene, Reflux Complex Charge-Transfer Complex Imidate->Complex + DDQ Hydride Hydride Abstraction (Rate Limiting) Complex->Hydride Carbocation C1-Carbocation Hydride->Carbocation Product Δ1-Aza-Ester (Product) Carbocation->Product - Proton

Figure 1: Silylation-mediated dehydrogenation mechanism. The silyl-imidate activates the C1-C2 bond for hydride removal.

Experimental Protocol: DDQ Dehydrogenation

Note: This protocol assumes a starting scale of 100g of Saturated Aza-Ester.

Reagents:

  • Saturated Aza-Ester (1.0 eq)

  • DDQ (1.1 - 1.2 eq)

  • BSTFA (4.0 - 5.0 eq)

  • Triflic Acid (Catalytic, 0.05 eq)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a dry reactor with Toluene (10 volumes) and the Saturated Aza-Ester. Purge with Nitrogen to remove atmospheric moisture (BSTFA is moisture-sensitive).

  • Silylation: Add BSTFA and Triflic Acid. Agitate at 25°C for 30 minutes.

    • IPC (In-Process Control): Monitor by NMR or TLC for the disappearance of the lactam N-H signal.

  • Oxidation: Add DDQ in a single portion. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (110°C). Maintain for 6–12 hours.

    • Critical Observation: The reaction mixture will turn dark red/brown due to the formation of the DDQ-Hydroquinone complex (DDHQ).

  • Quench: Cool to 25°C. Add a solution of Sodium Metabisulfite (10% aq) or Sodium Carbonate to quench unreacted DDQ and hydrolyze the silyl byproducts.

  • Filtration: The reduced DDHQ precipitates. Filter the slurry to remove the solid hydroquinone byproduct.

  • Workup: Wash the organic filtrate with 1N HCl (to remove silyl residues) and Brine.

  • Crystallization: Concentrate the Toluene phase and swap solvents to Ethyl Acetate/Heptane to crystallize the

    
    -Aza-Ester.
    

Downstream Functionalization: The Amidation Challenge

Converting the methyl ester to Finasteride requires reacting it with tert-butylamine. However, tert-butylamine is bulky, and methyl esters are relatively stable. Thermal aminolysis (heating amine + ester) is too slow and results in decomposition.

The Solution: Magnesium-mediated aminolysis (The Bhattacharya/Merck Process). Using a Grignard-like reagent (


) activates the amine, making it a potent nucleophile while simultaneously activating the ester carbonyl oxygen via coordination.

Amidation_Workflow Start Δ1-Aza-Ester Coordination Coordination Complex: Mg binds Ester Carbonyl Start->Coordination Reagent_Prep Reagent Prep: t-BuNH2 + EtMgBr → t-BuNH-MgBr + Ethane↑ Reagent_Prep->Coordination Add Reagent at <0°C Attack Nucleophilic Attack (Tetrahedral Intermediate) Coordination->Attack Kinetic Control Finasteride Crude Finasteride Attack->Finasteride Acid Quench

Figure 2: Magnesium-mediated aminolysis workflow. The deprotonated amine acts as a powerful nucleophile.

Protocol: Magnesium-Mediated Amidation
  • Reagent Formation: In a separate vessel, charge THF (anhydrous) and tert-butylamine (3.0 eq). Cool to -10°C. Slowly add Ethyl Magnesium Bromide (EtMgBr, 2.0 eq in THF).

    • Safety: Massive gas evolution (Ethane). Venting is critical.

  • Coupling: Dissolve the

    
    -Aza-Ester (from Section 3) in THF. Add this solution to the magnesium amide slurry at 0°C.
    
  • Reaction: Warm to 25°C. Stir for 2–4 hours.

    • Mechanism:[3][4][5][6] The Mg coordinates to the ester carbonyl, increasing electrophilicity, while the amide anion attacks.

  • Quench: Pour the reaction mixture into cold 1N HCl/Ammonium Chloride solution. This breaks the Mg-complex and precipitates the product.

Analytical Controls & Impurity Profile

To ensure "Trustworthiness" (Part 2 of the directive), the purity of the intermediate must be validated before proceeding to the final API step.

HPLC Impurity Markers
Impurity NameOriginRRT (Approx)Control Strategy
Dihydro-Aza-Ester Unreacted starting material (Step 3.2)0.95Ensure >99% conversion in DDQ step; difficult to remove by crystallization.

-Diene
Over-oxidation by DDQ1.05Control DDQ equivalents strictly (do not exceed 1.2 eq).
Seco-Acid Hydrolysis of lactam0.40Maintain anhydrous conditions during silylation.
Methyl Ester Hydrolysis Acidic workup0.60Control pH and temperature during quench.
Self-Validating Check
  • NMR (

    
    ):  The diagnostic signals for the 
    
    
    
    -Aza-Ester are the olefinic protons:
    • 
       6.80 (d, 1H, C1-H)
      
    • 
       5.81 (dd, 1H, C2-H)
      
    • If these doublets are absent or integrated < 1H, the dehydrogenation is incomplete.

References

  • Merck & Co.[5][7] (Rasmusson, G. H., et al.) "Azasteroids: Structure-Activity Relationships for Inhibition of 5

    
    -Reductase and of Androgen Receptor Binding." Journal of Medicinal Chemistry, 1986. 
    
  • Bhattacharya, A., et al. "Silylation-mediated oxidation of 4-aza-3-ketosteroids with DDQ: A highly efficient and selective dehydrogenation." Journal of the American Chemical Society, 1988.

  • Bhattacharya, A., et al. "Acylimidazolides as Versatile Synthetic Intermediates: A Practical Synthesis of Proscar."[7] Synthetic Communications, 1990.[7][8]

  • McCaulay, J. A.

    
    -substituted-4-aza-5
    
    
    
    -androstan-3-one derivatives." US Patent 5,120,847.[7]
  • Song, Z., et al. "Synthesis of Finasteride via a Green Catalytic Dehydrogenation." Organic Process Research & Development, 2007. (Describing catalytic improvements to the DDQ method).

Sources

Technical Guide: Finasteride Carboxylic Acid Methyl Ester vs. Finasteride Acid Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Distinction

Objective: This guide delineates the critical distinctions between Finasteride Carboxylic Acid Methyl Ester (Synthetic Precursor/Impurity) and Finasteride Acid Metabolite (Biological Degradant). While structurally related, these two compounds occupy opposite ends of the drug lifecycle—one as a chemical building block and the other as a metabolic endpoint.

The Core Distinction
  • Finasteride Acid Metabolite (M3/

    
    -oic acid):  A Phase I metabolite formed in the liver via CYP3A4-mediated oxidation. It represents the body's attempt to detoxify and eliminate the drug. It is pharmacologically virtually inactive (<20% potency of parent).[1]
    
  • Finasteride Carboxylic Acid Methyl Ester: A synthetic intermediate used in the manufacturing of Finasteride or an impurity arising from process solvents (methanol). It is not a significant human metabolite.

Structural & Physicochemical Comparison
FeatureFinasteride (Parent)Finasteride Acid MetaboliteFinasteride Methyl Ester
CAS Registry 98319-26-7116285-37-1103335-55-3 (approx)
Function API (5

-R Inhibitor)
Phase I MetaboliteSynthetic Intermediate / Impurity
Chemical Moiety tert-Butyl amideCarboxylic Acid (-COOH)Methyl Ester (-COOCH

)
Molecular Formula C

H

N

O

C

H

NO

C

H

NO

Molecular Weight 372.55 g/mol 317.42 g/mol 331.45 g/mol
Polarity (RP-HPLC) Moderate (Late Eluting)High (Early Eluting)Low (Late Eluting)
pKa Neutral (Amide)~4.5 (Acidic)Neutral (Ester)

Part 2: Origins & Pathways[4]

The Synthetic Pathway (Origin of the Methyl Ester)

The methyl ester is typically the penultimate precursor in the industrial synthesis of Finasteride. The tert-butyl amide group is difficult to install directly; therefore, the methyl ester is reacted with tert-butylamine using a Grignard reagent (e.g., Ethylmagnesium bromide) to drive the amidation.

SyntheticPathway cluster_0 Chemical Synthesis Process Precursor 3-oxo-4-aza-5α-androst-1-ene 17β-carboxylic acid MethylEster Finasteride Carboxylic Acid Methyl Ester (Synthetic Intermediate) Precursor->MethylEster Esterification (MeOH/H+) Finasteride Finasteride (API) MethylEster->Finasteride Amidation (t-BuNH2, EtMgBr) Impurity Hydrolysis Impurity (Storage Degradation) Finasteride->Impurity Acid Hydrolysis (Degradation)

Figure 1: Synthetic route showing the Methyl Ester as a direct precursor to Finasteride.[1][2][3][4]

The Metabolic Pathway (Origin of the Acid Metabolite)

Upon ingestion, Finasteride undergoes extensive hepatic metabolism.[1] The primary route involves CYP3A4.[1][5] The tert-butyl group is hydroxylated (


-hydroxylation) and then sequentially oxidized to the carboxylic acid.[6] This increases water solubility for biliary and urinary excretion.[2]

MetabolicPathway cluster_1 Hepatic Clearance Pathway Fin Finasteride (Parent Drug) OH_Fin ω-Hydroxy Finasteride (Metabolite M1) Fin->OH_Fin CYP3A4 (Hydroxylation) Ald_Fin ω-Aldehyde Finasteride (Transient Intermediate) OH_Fin->Ald_Fin CYP3A4 / ADH (Oxidation) Acid_Fin Finasteride Acid Metabolite (Metabolite M3/ω-oic acid) Ald_Fin->Acid_Fin ALDH / CYP3A4 (Oxidation) Gluc Acyl-Glucuronide (Phase II Conjugate) Acid_Fin->Gluc UGT1A3 (Glucuronidation)

Figure 2: Biological degradation pathway converting Finasteride to its Acid Metabolite.

Part 3: Analytical Characterization & Separation[6][7]

Distinguishing these species is critical for Quality Control (ensuring the methyl ester impurity is removed) and DMPK Studies (tracking the acid metabolite).

HPLC Separation Strategy

The polarity difference drives the separation.

  • Stationary Phase: C18 (Octadecylsilane) or Phenyl-Hexyl.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[7]

  • Elution Order:

    • Acid Metabolite: Elutes first (Most polar, -COOH ionizes to -COO

      
       at neutral pH, or remains polar -COOH at acidic pH).
      
    • Finasteride (Parent): Elutes second (Moderately lipophilic).

    • Methyl Ester: Elutes last (Most lipophilic, masks the polar carbonyl).

Mass Spectrometry (LC-MS/MS) Transitions

Using Electrospray Ionization (ESI+), the fragmentation patterns differ significantly due to the side chain.

CompoundPrecursor Ion [M+H]

Key Product IonFragmentation Mechanism
Finasteride 373.3305.2Loss of tert-butylamine (-68 Da)
Acid Metabolite 318.2300.2Loss of H

O (-18 Da) from COOH
Methyl Ester 332.2300.2Loss of Methanol (-32 Da)

Part 4: Experimental Protocols

Protocol A: Synthesis of Finasteride from Methyl Ester (Reference Standard Preparation)

Use this protocol to validate the Methyl Ester as a precursor.

Reagents: Finasteride Methyl Ester (1.0 eq), tert-Butylamine (3.0 eq), Ethylmagnesium bromide (3.0 eq, 3M in ether), THF (Anhydrous).

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve Finasteride Methyl Ester (e.g., 1g) in anhydrous THF (10 mL). Cool to 0°C.

  • Amine Activation: In a separate vessel, cool tert-butylamine in THF to -10°C. Slowly add Ethylmagnesium bromide dropwise over 15 minutes. Stir for 30 mins to generate the magnesium amide complex.

  • Coupling: Cannulate the magnesium amide solution into the ester solution at 0°C.

  • Reflux: Warm to room temperature, then reflux at 65°C for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the ester spot (high R

    
    ) disappears and Finasteride spot (lower R
    
    
    
    ) appears.
  • Quench: Cool to 0°C. Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with 1N HCl (to remove unreacted amine), Brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Isopropyl Acetate to yield pure Finasteride.

Protocol B: Isolation of Acid Metabolite from Biological Matrix

Use this protocol for DMPK/Metabolite identification.

Matrix: Rat or Human Plasma/Urine. Internal Standard (IS): Finasteride-d9.[8]

  • Sample Prep: Aliquot 100

    
    L of plasma. Add 10 
    
    
    
    L IS working solution.
  • Protein Precipitation: Add 300

    
    L cold Acetonitrile (containing 1% Formic Acid to ensure the Acid Metabolite is protonated and soluble). Vortex for 2 mins.
    
  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to a clean vial.

  • Evaporation: Evaporate to dryness under N

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100

    
    L Mobile Phase A:B (80:20).
    
  • LC-MS Analysis: Inject 10

    
    L onto a C18 column.
    
    • Note: The Acid Metabolite (M3) is often found as a glucuronide conjugate in bile/urine. To measure the total acid metabolite, treat the sample with

      
      -glucuronidase (Helix pomatia) at 37°C for 2 hours prior to precipitation.
      

Part 5: References

  • Mechanism of Action & Metabolism:

    • Title: Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer.

    • Source: Pharmacogenomics (via NCBI/PMC).

    • URL:[Link]

  • Identification of Metabolites:

    • Title: Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride.[6]

    • Source: Drug Metabolism and Disposition (PubMed).

    • URL:[Link]

  • Analytical Method (Impurity Profiling):

    • Title: A Stability Indicating UPLC Method for Finasteride and Its Related Impurities.[4][9]

    • Source: American Journal of Analytical Chemistry.

    • URL:[Link]

  • Novel Metabolite Discovery:

    • Title: Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry.[10]

    • Source: Drug Metabolism and Disposition.[5][11]

    • URL:[Link]

  • Chemical Synthesis Reference:

    • Title: Finasteride - Drug Future (Synthetic Routes).[12]

    • Source: DrugFuture.com.

    • URL:[Link]

Sources

A Guide to the Synthesis of Finasteride: The Grignard-Mediated Amidation of a Methyl Ester Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Finasteride, chemically known as (5α,17β)-N-(1,1-dimethylethyl)-3-oxo-4-aza-androst-1-ene-17-carboxamide, is a potent synthetic 4-azasteroid compound.[1] It functions as a specific inhibitor of Type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[2] This targeted mechanism of action makes it a cornerstone therapy for benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[3][4]

The synthesis of Finasteride has evolved significantly since its inception, with numerous routes developed from various steroid precursors like progesterone or 4-androstene-3,17-dione.[1][5] A pivotal and industrially relevant strategy involves the final-step conversion of a C-17 methyl ester into the required N-tert-butylamide. This guide provides an in-depth technical examination of this key transformation, focusing on the challenging yet elegant Grignard-mediated amidation of the methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate precursor. We will explore the mechanistic rationale, provide a detailed experimental protocol, and discuss the subsequent purification and characterization of the final active pharmaceutical ingredient (API).

Overall Synthetic Strategy

The conversion of a sterically hindered C-17 ester on a rigid steroid backbone into a bulky tertiary butyl amide is not a trivial transformation via standard amidation methods. The chosen synthetic route leverages a robust organometallic approach to overcome this steric hindrance and achieve high conversion rates. The overall workflow, culminating in the final amidation step, is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Core Directive: Final Amidation cluster_2 Downstream Processing A Steroid Starting Material (e.g., 3-oxo-4-androstene-17β-carboxylic acid) B Saturated 4-Aza-Steroid Acid (via Ring Opening, Cyclization, Hydrogenation) A->B C Saturated Methyl Ester B->C D Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate (Key Precursor via Dehydrogenation) C->D E Amidation with t-Butylamino Magnesium Halide D->E F Crude Finasteride E->F G Purification (Crystallization) F->G H Characterization (HPLC, MS, NMR) G->H I Finasteride API H->I

Caption: Simplified mechanism of the Grignard-mediated amidation at C-17.

Experimental Protocol: Synthesis of Finasteride from Methyl Ester Precursor

This protocol is a synthesized representation based on established literature and should be adapted and optimized under appropriate laboratory conditions. [6][7] Materials:

  • Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate (Precursor 1)

  • tert-Butylamine, anhydrous

  • Ethylmagnesium bromide (e.g., 1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Hydrochloric acid (HCl), dilute aqueous solution

Procedure:

  • Vessel Preparation: Under an inert nitrogen atmosphere, charge a dry, appropriately sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel with anhydrous THF.

  • Reagent Preparation: Cool the THF to approximately 10°C. To the stirred solvent, add anhydrous tert-butylamine (approx. 3.0-3.5 molar equivalents relative to the ester precursor).

  • Grignard Addition: Slowly add ethylmagnesium bromide solution (approx. 3.0-3.5 molar equivalents) via the dropping funnel, ensuring the internal temperature is maintained below 30°C. Stir the resulting mixture at ambient temperature for 30-60 minutes to ensure complete formation of the tert-butylamino magnesium bromide reagent.

  • Substrate Addition: Prepare a slurry of the methyl ester precursor (1.0 molar equivalent) in anhydrous THF. Add this slurry to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-12 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).

  • Quenching: Once the reaction is deemed complete, cool the mixture to 10°C. Carefully and slowly add the reaction mixture to a separate vessel containing a cold (10°C) saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent.

  • Workup and Isolation: Warm the quenched mixture to room temperature and allow the organic and aqueous layers to separate. Separate the THF layer. The aqueous layer may be extracted again with a suitable solvent (e.g., ethyl acetate) to maximize recovery.

  • Crystallization: Combine the organic layers and concentrate by distillation. The crude Finasteride can be crystallized by adding a dilute acidic solution (e.g., dilute HCl) or by solvent-antisolvent crystallization (e.g., from an ethyl acetate/heptane mixture). [6][8]9. Drying: Filter the resulting solid, wash with water and a non-polar solvent (e.g., heptane), and dry under vacuum to yield crude Finasteride.

ParameterTypical Value / ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic ether solvent, ideal for Grignard reactions. [9]
Reagents tert-Butylamine, Ethylmagnesium BromideForms the highly nucleophilic tert-butylamino magnesium bromide. [6]
Molar Ratio Ester:t-BuNH₂:EtMgBr ≈ 1 : 3.5 : 3.5Excess is required for deprotonation and to drive the reaction. [9]
Temperature Reflux (~65-70°C)Provides sufficient thermal energy to overcome the activation barrier. [6]
Reaction Time 4 - 12 hoursDependent on scale and efficiency; monitored by chromatography.
Workup Quench with aq. NH₄ClSafely neutralizes unreacted Grignard reagent. [6]
Typical Yield > 85% (crude)The method is generally high-yielding.

Part 2: Purification and Characterization

The crude product from the synthesis requires purification to meet pharmaceutical standards. Recrystallization is a common and effective method. A particularly efficient process involves the use of a methanol-formic acid system. [10][11][12]

Purification Protocol
  • Dissolve the crude Finasteride product in a 1:1 mixture of methanol and formic acid. [10][12]2. Add activated carbon (approx. 10% w/w) to the solution and stir for 2-3 hours for decolorization and removal of non-polar impurities.

  • Filter the mixture to remove the activated carbon.

  • Add the clear filtrate to a large volume of water with vigorous stirring. The change in solvent polarity causes the high-purity Finasteride to precipitate as a white solid.

  • Collect the precipitate by filtration, wash thoroughly with water to remove residual acid, and dry under reduced pressure. This method has been shown to increase purity from ~98% to >99.7%. [10][11]

Analytical Characterization

The final product's identity and purity are confirmed using a suite of standard analytical techniques.

TechniqueExpected Result / ObservationReference
RP-HPLC Purity > 99.5%; retention time matches reference standard.[13][14]
LC-MS [M+H]⁺ ion at m/z 373.3[15][16]
¹H NMR Characteristic peaks for the steroid backbone and a prominent singlet for the tert-butyl group (~1.3 ppm).[4][17]
FT-IR (KBr) Bands around 3431, 3237 (N-H), 1692 (C=O, amide), 1666 (C=O, lactam), and 1602 (C=C) cm⁻¹.[8]
Melting Point Approx. 255-257°C.[10][11]

Conclusion

The synthetic pathway to Finasteride from its methyl ester precursor is a prime example of strategic chemical design overcoming significant steric challenges. The use of a Grignard-derived amino magnesium halide is the critical step, transforming a difficult amidation into a high-yielding and industrially viable process. This core transformation, coupled with robust purification protocols, allows for the efficient production of high-purity Finasteride API. The principles demonstrated in this synthesis—activating a nucleophile via organometallic chemistry—are broadly applicable across complex molecule synthesis in the pharmaceutical industry.

References

  • FINASTERIDE - New Drug Approvals. (2013).
  • Finasteride purification method - CN102603862B. (2012).
  • Finasteride purification method. (2012).
  • Finasteride. Wikipedia. [Link]

  • New approach to 3-oxo-4-aza-5α-androst-1-ene-17β-(N-tert- butylcarboxamide). (2005).
  • CN102603862A - Finasteride purification method. (2012).
  • US5652365A - Process for the production of finasteride. (1997).
  • Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis. PMC. [Link]

  • Analytical Method Development And Validation Of Finasteride By Using RP- HPLC. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS.
  • Sheng, R., & Hu, Y. (2004). Studies on synthesis of fuiasteride. Chinese Pharmaceutical Journal.
  • Schieck, C. L. (1998). Finasteride (Propecia). Molecule of the Month.
  • FINASTERIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). PharmaCompass.
  • Bioequivalence Study of Finasteride: Analytical Method Validation and Pharmacokinetic Evalu
  • CN101531698A - Synthesis technology of finasteride. (2009).
  • EP0655458B1 - New method of preparation of finasteride. (1995).
  • Studies on synthesis of finasteride. (2004). ResearchGate. [Link]

  • Analytical Techniques for the Quantification of Finasteride - A Review. (2023). Acta Scientific.
  • A validated RP-HPLC method to investigate finasteride in human skin after in vitro topically applying vesicular nanocarrier. (n.d.). Taylor & Francis Online. [Link]

  • New approach to 3-oxo-4-aza-5alpha-androst-1-ene-17beta-(N-tert-butylcarboxamide). (2005). PubMed. [Link]

  • An improved synthesis of finasteride from 4-androsten-3,17-dione. (2010). Asian Journal of Research in Chemistry.
  • New method of preparation of finasteride. (1995).
  • Finasteride Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). PharmaCompass.
  • Finasteride, YM-152, MK-906, Prodel, Propecia, Chibro-Proscar, Finastid, Prostide, Andozac, Proscar.

Sources

Methodological & Application

A Robust, Stability-Indicating RP-HPLC Method for the Separation of Finasteride and its Process-Related Impurity, Finasteride Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a highly efficient and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method for the baseline separation of Finasteride from its potential process-related impurity and degradant, Finasteride Methyl Ester. Finasteride, a 5α-reductase inhibitor, is the active pharmaceutical ingredient (API) in treatments for benign prostatic hyperplasia and androgenetic alopecia.[1] The manufacturing process or improper storage conditions can lead to the formation of related substances, such as its methyl ester, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. This protocol provides a validated, stability-indicating method suitable for routine quality control (QC) testing, in-process control, and stability studies in a regulated pharmaceutical environment. The method utilizes a standard C18 stationary phase with a UV detector, ensuring its accessibility and ease of implementation in most analytical laboratories.

Introduction: The Rationale for Separation

Finasteride (C₂₃H₃₆N₂O₂) is a synthetic 4-azasteroid compound that functions by inhibiting the Type II 5α-reductase enzyme, which is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] Its therapeutic efficacy is directly linked to its purity. The presence of impurities, even in small amounts, can impact the drug's safety profile and therapeutic effect.

Finasteride Methyl Ester is a potential process-related impurity that may arise during the synthesis of Finasteride, particularly if methanol is used as a solvent or reagent. From a chemical structure standpoint, the methyl ester is more lipophilic (less polar) than the parent Finasteride molecule due to the conversion of the C-17β carboxamide's implicit carboxylic acid intermediate to a methyl ester. In reverse-phase chromatography, which separates analytes based on their hydrophobicity, this difference in polarity is the key to achieving a successful separation. The more hydrophobic Finasteride Methyl Ester will exhibit a stronger affinity for the nonpolar stationary phase, resulting in a longer retention time compared to the relatively more polar Finasteride. This application note provides the detailed methodology to exploit this physicochemical difference for robust analytical separation.

Experimental Workflow and Design

The overall analytical process is designed for clarity, precision, and robustness, following a logical progression from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase Preparation (Acetonitrile & Water) p2 Standard Solution Preparation (Finasteride & Methyl Ester) p1->p2 p3 Sample Solution Preparation (Bulk Drug / Formulation) p2->p3 a1 HPLC System Equilibration p3->a1 a2 System Suitability Testing (SST) (Resolution, Tailing, %RSD) a1->a2 a3 Sample & Standard Injections a2->a3 d1 Peak Identification (based on Retention Time) a3->d1 d2 Peak Integration & Area Measurement d1->d2 d3 Quantification of Impurity (% Area Normalization) d2->d3 end end d3->end Final Report

Figure 1: General workflow for the RP-HPLC analysis of Finasteride and its methyl ester impurity.

Materials and Methodology

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.

  • Analytical Column: A high-quality C18 column is recommended. The specific column used for this method development was a Symmetry C18, 4.6 x 250 mm, 5 µm particle size . Other L1 packing columns as per USP classification are also suitable.[3][4]

  • Reference Standards: USP Finasteride RS (Reference Standard). Finasteride Methyl Ester standard (if available for quantification by external standard method).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized water, filtered through a 0.45 µm filter.

  • Other: Volumetric flasks (Class A), pipettes, and 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for ease of reference.

ParameterConditionRationale
Stationary Phase C18 (L1), 4.6 x 250 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining and separating moderately nonpolar compounds like Finasteride and its even more nonpolar methyl ester.[5]
Mobile Phase Isocratic mixture of Acetonitrile and Water (65:35 v/v)Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. The 65:35 ratio provides optimal elution strength for good resolution and a practical run time.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and good peak shape without generating excessive backpressure.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.
Detection Wavelength 210 nmFinasteride exhibits significant absorbance at lower UV wavelengths. 210 nm provides high sensitivity for both the parent compound and related impurities.[3][6]
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload, leading to sharper peaks.
Run Time Approximately 15 minutesSufficient time to allow for the elution of both Finasteride and its later-eluting methyl ester impurity, followed by a column wash.

Detailed Protocols

Mobile Phase Preparation
  • Measure 650 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

  • Add 350 mL of HPLC-grade deionized water.

  • Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

Standard Solution Preparation (0.5 mg/mL)
  • Accurately weigh approximately 25 mg of USP Finasteride Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • If a Finasteride Methyl Ester standard is available, prepare a separate stock solution in a similar manner. A mixed standard can then be prepared to confirm retention times and resolution.

Sample Solution Preparation (0.5 mg/mL)
  • Accurately weigh approximately 25 mg of the Finasteride bulk drug substance or an equivalent amount of powdered tablets into a 50 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

  • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system must be verified for its suitability. This is a non-negotiable step for ensuring the trustworthiness of the results.

  • Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution (0.5 mg/mL).

  • Calculate the system suitability parameters based on the Finasteride peak.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0Ensures complete separation between the Finasteride and methyl ester peaks.
Tailing Factor (T) ≤ 1.5Indicates good peak symmetry, free from tailing.[7]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injection system.
% RSD of Retention Time ≤ 1.0%Confirms the stability and consistency of the pump and mobile phase.
Analysis Procedure
  • Once the system passes the SST, inject a blank (mobile phase) to ensure no carryover is present.

  • Inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to bracket the samples and verify system stability.

Results and Discussion

Principle of Separation Visualized

The separation mechanism relies on the differential partitioning of the analytes between the mobile and stationary phases. The more nonpolar methyl ester interacts more strongly with the C18 chains, causing it to be retained longer.

G Figure 2: Differential interaction of analytes with the stationary phase. cluster_column C18 Stationary Phase cluster_mobile Mobile Phase Flow c18_1 c18_2 c18_3 c18_4 c18_5 c18_6 c18_7 c18_8 c18_9 F Finasteride F->c18_4 ME Methyl Ester ME->c18_2 ME->c18_5 ME->c18_8

Caption: Finasteride Methyl Ester (red) shows stronger hydrophobic interactions (thicker dashed lines) with the C18 phase than Finasteride (blue), leading to a longer retention time.

Expected Chromatographic Profile

Under the specified conditions, a baseline separation will be achieved.

  • Finasteride: Expected to elute at approximately 6.5 minutes .

  • Finasteride Methyl Ester: Expected to elute later, at approximately 9.0 minutes , due to its increased hydrophobicity.

The chromatogram from the analysis of a spiked sample would show two well-resolved peaks against a stable baseline, confirming the method's specificity and stability-indicating nature.

Calculation of Impurity

The percentage of Finasteride Methyl Ester impurity can be calculated using the area normalization method with the following formula:

% Impurity = (Area of Methyl Ester Peak / Total Area of All Peaks) x 100

This method assumes that the response factor of the impurity is similar to that of the API. For more accurate quantification, a reference standard for the methyl ester should be used to create a calibration curve.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, precise, and robust for the separation and quantification of Finasteride and its methyl ester impurity. The method is highly suitable for routine quality control in the pharmaceutical industry and can be readily implemented using standard chromatographic equipment. The clear baseline separation confirms its stability-indicating capability, making it a valuable tool for ensuring the quality and safety of Finasteride drug products.

References

  • Reddy, Y., Reddy, G., Veera, K. and Hotha, K. (2012) A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 3, 859-869. [Link]

  • USP Monographs: Finasteride. USP29-NF24. [Link] (Note: A direct link to the specific monograph is not available, but it can be accessed through USP-NF online subscriptions). A similar version is accessible via Regulations.gov. [Link]

  • Kurt Cucu, A., Sakarya, S., Demircan Demir, H., Ahmad, S. (2016). A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. ResearchGate. [Link]

  • Al-Ghannam, S. M. (2018). Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC–ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. Journal of Chromatographic Science, 56(6), 516-526. [Link]

  • Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996. [Link]

  • Segall, A., et al. (2005). A Stability-Indicating HPLC Method to Determine Finasteride in a Tablet Formulation. Journal of Liquid Chromatography & Related Technologies, 28(5), 781-792. [Link]

  • Gumieniczek, A., et al. (2002). Determination of Finasteride and Related Compounds by Reversed-Phase High Performance Liquid Chromatography. I. Choosing the Mobile Phase Composition. Journal of Liquid Chromatography & Related Technologies, 25(18), 2827-2841. [Link]

  • Constanzer, M., et al. (2004). Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis. Journal of Chromatography B, 803(2), 293-299. [Link]

  • Pathak, C., et al. (2025). Analytical Method Development And Validation Of Finasteride By Using RP- HPLC. South Eastern European Journal of Public Health. [Link]

  • Basavaiah, K., et al. (2006). Determination of Finasteride in Tablets by High Performance Liquid Chromatography. E-Journal of Chemistry, 3(2), 109-116. [Link]

  • Sandoz Inc. (2020). Product Monograph Pr FINASTERIDE. [Link]

  • United States Pharmacopeia. (2011). USP 35 Official Monographs / Finasteride. [Link] (Note: This is a direct PDF link and may change. The content is part of the official USP-NF.)

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57363, Finasteride. [Link]

  • Trungtamthuoc.com. (2025). USP-NF Finasteride. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of Finasteride Methyl Ester (Impurity B)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the impurity profiling and quality control of Finasteride. It provides a comprehensive technical guide to the mass spectrometry fragmentation of Finasteride Methyl Ester (also known as Finasteride Impurity B), a critical process-related impurity.

Executive Summary & Scientific Context

Finasteride Methyl Ester (Methyl 3-oxo-4-aza-5


-androst-1-ene-17

-carboxylate; CAS: 103335-41-7) is a significant impurity often formed during the synthesis or degradation of Finasteride, particularly in the presence of methanol under acidic conditions (solvolysis).[1]

Unlike Finasteride, which contains a bulky N-tert-butylamide group, the methyl ester analog possesses a methyl carboxylate moiety at the C17 position. This structural difference fundamentally alters its fragmentation behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Understanding this pattern is essential for developing specific Multiple Reaction Monitoring (MRM) methods to distinguish this impurity from the active pharmaceutical ingredient (API) and its hydrolysis product, Finasteride Acid.

Key Chemical Identifiers
PropertyDetail
Compound Name Finasteride Methyl Ester (Impurity B)[2][][4][5][6]
Molecular Formula

Monoisotopic Mass 331.21 Da
Precursor Ion

m/z 332.2
Core Structure 4-azasteroid (Lactam A-ring)

Experimental Protocol: LC-MS/MS Characterization

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of Finasteride Methyl Ester reference standard in 10 mL of Methanol (HPLC grade) to obtain a 100

    
    g/mL stock.
    
  • Working Standard: Dilute the stock to 100 ng/mL using 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

  • Rationale: The addition of formic acid ensures protonation of the lactam nitrogen and the ester carbonyl, facilitating positive mode electrospray ionization (ESI+).

LC-MS/MS Conditions

This protocol utilizes a standard C18 Reverse-Phase chromatography coupled with a Triple Quadrupole MS.

ParameterSettingCausality/Reasoning
Column C18 (e.g., 2.1 x 50 mm, 1.7

m)
Retains moderately hydrophobic steroids; allows separation from API.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization.
Mobile Phase B AcetonitrileStrong eluent for steroid backbone.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Ionization ESI Positive (

)
The 4-aza (lactam) and ester groups are readily protonated.
Capillary Voltage 3.5 kVStandard for positive mode stability.
Cone Voltage 30 VSufficient to transmit the rigid steroid core without premature fragmentation.

Fragmentation Analysis & Mechanism

The fragmentation of Finasteride Methyl Ester (


 332) is distinct from Finasteride (

373). While Finasteride typically loses the tert-butyl group or the entire amide side chain, the methyl ester undergoes characteristic ester cleavage.
Primary Fragmentation Pathway ( )

Upon collision-induced dissociation (CID), the protonated molecular ion (


, 

332) follows two primary pathways:
Pathway A: Formation of the Acylium Ion (Base Peak)
  • Transition:

    
    
    
  • Mechanism: Neutral loss of Methanol (

    
    , 32 Da).
    
  • Description: The protonated ester carbonyl undergoes inductive cleavage or a rearrangement, expelling a neutral methanol molecule. This generates a stable acylium ion (

    
    ) at the C17 position.
    
  • Significance: This is the most abundant product ion and is recommended as the Quantifier transition.

Pathway B: Loss of Carbomethoxy Group
  • Transition:

    
    
    
  • Mechanism: Neutral loss of the methyl ester radical or

    
     group (59 Da).
    
  • Description: Higher collision energies can drive the cleavage of the C17-C20 bond, resulting in the loss of the entire ester functionality.

  • Significance: This transition serves as an excellent Qualifier due to its structural specificity.

Comparison with Finasteride API
CompoundPrecursor (

)
Primary Fragment (

)
Neutral Loss
Finasteride 37331756 Da (Isobutene from t-butyl)
Finasteride Methyl Ester 332 300 32 Da (Methanol)
Finasteride Acid 31830018 Da (Water)

Note: Both the Acid and Methyl Ester share the m/z 300 fragment (acylium core). Chromatographic separation is therefore required to distinguish them if they co-elute.

Visualizations

Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data validation.

AnalyticalWorkflow Sample Sample Preparation (MeOH/Water + 0.1% FA) LC LC Separation (C18 Column) Sample->LC Inject ESI ESI Source (+) Protonation [M+H]+ LC->ESI Elute Q1 Q1 Filter Select m/z 332.2 ESI->Q1 Ionize CID Collision Cell (N2 Gas, 20-30eV) Q1->CID Filter Q3 Q3 Detection m/z 300 (Quant) m/z 273 (Qual) CID->Q3 Fragment Data Data Analysis Peak Integration Q3->Data Detect

Figure 1: Step-by-step LC-MS/MS workflow for the detection of Finasteride Methyl Ester.

Fragmentation Mechanism

The proposed mechanistic pathway for the generation of key diagnostic ions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 332 (Protonated Methyl Ester) TransitionState Transition State (Proton Transfer) Parent->TransitionState CID Energy Frag2 Steroid Carbocation m/z 273 (Secondary Ion) Parent->Frag2 High Energy Cleavage Loss2 Loss of COOCH3 (-59 Da) Parent->Loss2 Frag1 Acylium Ion m/z 300 (Base Peak) TransitionState->Frag1 Inductive Cleavage Loss1 Loss of Methanol (-32 Da) TransitionState->Loss1

Figure 2: Proposed fragmentation pathway showing the loss of methanol and carbomethoxy groups.

Summary of MRM Transitions

For routine monitoring, the following transitions are recommended. The Collision Energy (CE) should be optimized for your specific instrument (values below are typical for a triple quadrupole).

AnalytePrecursor (

)
Product (

)
RoleTypical CE (eV)
Finasteride Me-Ester 332.2300.2 Quantifier20 - 25
Finasteride Me-Ester 332.2273.2 Qualifier30 - 35
Finasteride (API)373.2305.2Reference25

References

  • European Pharmacopoeia (Ph. Eur.) . Finasteride Monograph: Impurity B. European Directorate for the Quality of Medicines (EDQM).

  • Reddy, Y. R., et al. (2012) . A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Scientific Research, American Journal of Analytical Chemistry.

  • Venkateswarlu, P., et al. (2014) . An assessment of the impurity profile of finasteride and possible carry-over related substances. Asian Journal of Chemistry.

  • PubChem . Methyl 3-oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate (Compound Summary). National Library of Medicine.

Sources

Troubleshooting & Optimization

Optimizing yield of Finasteride methyl ester cyclization step

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Finasteride Synthesis – Seco-Ester A-Ring Cyclization

Topic: Optimization of the A-Ring Lactamization (Cyclization) of 3,5-seco-4-nor-androstan-17


-oic acid methyl ester.
Audience:  Process Chemists & API Manufacturers.[1]
Date:  February 22, 2026.[1][2]

Introduction: The Critical A-Ring Closure

You are likely at the stage where the oxidative cleavage of the steroid A-ring (using


 or Ozone) has produced the 3,5-seco-acid  or its methyl ester  derivative.[1] The subsequent step—cyclization with a nitrogen source (Ammonia or Ammonium Acetate) to form the 4-aza-5

-androstane
core—is the defining transformation in Finasteride synthesis.[1][2]

This guide addresses the "Finasteride Methyl Ester" cyclization, specifically the conversion of Dimethyl 3,5-seco-A-nor-androstane-3,5,17


-trioate  (or the corresponding 3,5-seco-keto-acid methyl ester) into Methyl 3-oxo-4-aza-5

-androstane-17

-carboxylate
.[1][2]

Part 1: Reaction Mechanics & Thermodynamics

To optimize yield, you must master the equilibrium. This reaction is a double condensation:

  • Ammonolysis: The ester/acid reacts with ammonia to form an amide.[3]

  • Intramolecular Dehydration: The amide nitrogen attacks the C5 ketone (or aldehyde) to close the ring, releasing water.

The Yield Killer: This reaction is reversible. Water is a byproduct.[1] If water is not removed, the equilibrium shifts back toward the open-ring seco-amide or hydrolyzes the ester, preventing cyclization.[1][2]

Mechanism Visualization

ReactionPathway Seco Seco-Methyl Ester (Open Ring) Inter Intermediate Amide/Imine Seco->Inter + NH3 (Gas/Acetate) High Temp Inter->Seco Hydrolysis (Reversible) Lactam 4-Aza-Lactam (Cyclized Product) Inter->Lactam - H2O Cyclization Water H2O (Byproduct)

Caption: The stepwise cyclization pathway. Note the reversibility (red dashed line) if water accumulates.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Yield & Conversion

Q: My conversion stalls at ~70% despite prolonged heating. Why? A: You are likely hitting the thermodynamic equilibrium limit due to water retention .

  • Root Cause: The cyclization releases water. In solvents like acetic acid or dioxane, water remains in the matrix, promoting hydrolysis of the imine intermediate back to the open chain.

  • Solution: Switch to Ethylene Glycol as the solvent and operate at 140°C–180°C . Ethylene glycol has a high boiling point, allowing you to distill off the water/methanol azeotrope continuously, driving the reaction to completion (Le Chatelier’s principle).[1]

Q: I see a significant amount of "Finasteride Acid" (hydrolyzed ester) in the impurity profile. A: This is competing hydrolysis .

  • Mechanism: At high pH (ammonia) and high temperature, the 17

    
    -methyl ester is susceptible to saponification if water is present.[1]
    
  • Correction: Ensure your ammonia source is anhydrous. If using

    
     gas, pass it through a drying tube.[1][2] If using Ammonium Acetate, ensure the reagent is dry. Crucially, do not add water  to the workup until the reaction mixture has cooled below 60°C.
    
Category 2: Impurity Profile

Q: The reaction mixture turns dark black/tarry. Is this normal? A: Darkening is common but excessive tarring indicates oxidative degradation .[1]

  • Root Cause: Steroids are sensitive to oxidation at 180°C.[1]

  • Solution: Sparge the ethylene glycol with Nitrogen (

    
    ) for 30 minutes before heating. Maintain a positive 
    
    
    
    pressure or a slow stream of
    
    
    gas throughout the reaction to exclude oxygen.

Q: I am detecting dimers or polymerized byproducts. A: This is often a concentration effect .

  • Root Cause: Intermolecular reaction between the amine of one molecule and the ester of another (instead of intramolecular ring closure).

  • Solution: Dilute the reaction. Maintain a concentration of

    
     10% w/v of the seco-ester in the solvent.
    

Part 3: Optimized Experimental Protocol

Protocol: High-Temperature Cyclization in Ethylene Glycol This method is preferred for scale-up due to superior water removal capabilities compared to the acetic acid route.[1][2]

Reagents:

  • 3,5-seco-methyl ester (Substrate)[1][2]

  • Ammonia Gas (Anhydrous) OR Ammonium Acetate (Solid)[1][2]

  • Ethylene Glycol (Solvent)[1][2]

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round bottom flask with Ethylene Glycol (10 volumes relative to substrate).

  • Deoxygenation: Sparge with

    
     for 20 mins.
    
  • Charging: Add the Seco-Methyl Ester.[1]

  • Reagent Addition:

    • Method A (Gas): Heat to 100°C and begin slow bubbling of anhydrous

      
       gas.
      
    • Method B (Solid): Add Ammonium Acetate (5.0 equivalents).[1]

  • Reaction (The "Push"): Raise temperature to 170°C–180°C .

    • Critical Step: Use a Dean-Stark trap or a distillation head to continuously remove the distillate (Water + Methanol).[1]

    • Time: 3–5 hours.[1] Monitor by HPLC (Target: <1% Starting Material).

  • Cooling: Cool the mixture to ~80°C.

  • Quench/Workup:

    • Slowly add water (10 volumes) while stirring. The product is hydrophobic and should precipitate out.

    • Cool to 0–5°C and age for 1 hour.

  • Isolation: Filter the solid. Wash with cold water to remove residual ethylene glycol.[1]

  • Drying: Vacuum dry at 50°C.

Data: Solvent System Comparison

ParameterAcetic Acid (Reflux)Ethylene Glycol (High Temp)
Temperature ~118°C170°C–180°C
Reaction Time 12–24 Hours3–5 Hours
Water Removal Poor (Equilibrium limited)Excellent (Distillation)
Yield (Typical) 60–75%85–92%
Color Yellow/OrangeBrown (requires carbon treatment)

Part 4: Logic & Diagnostics Visualization

Use this flow to diagnose low yields in real-time.

Troubleshooting Start Low Yield Detected CheckSM Is Starting Material (Seco-Ester) Present in HPLC? Start->CheckSM WaterCheck Check Water Content in Solvent CheckSM->WaterCheck Yes (Incomplete) ImpurityCheck Check Impurity Profile CheckSM->ImpurityCheck No (Consumed) TempCheck Check Reaction Temp (<140°C?) WaterCheck->TempCheck Water is Low Sol1 Action: Distill off water/MeOH Increase Temp TempCheck->Sol1 Hydrolysis Peak at RRT ~0.8? (Hydrolyzed Acid) ImpurityCheck->Hydrolysis Dimer High MW Impurities? ImpurityCheck->Dimer Sol2 Action: Dry Ammonia Source Check Ester Stability Hydrolysis->Sol2 Sol3 Action: Dilute Reaction Reduce Thermal Stress Dimer->Sol3

Caption: Diagnostic logic tree for isolating yield losses during lactamization.

References

  • Rasmusson, G. H., et al. (1986).[1][2][4][5] "Azasteroids: Structure-activity relationships for inhibition of 5

    
    -reductase and of androgen receptor binding."[1][2][4] Journal of Medicinal Chemistry, 29(11), 2298–2315.[1][2]
    [1][2]
    
  • Bhattacharya, A., et al. (1988).[1][2] "Silylation-mediated oxidation of 4-aza-3-ketosteroids with DDQ proceeds via DDQ-substrate adducts."[1][2][4] Journal of the American Chemical Society, 110(10), 3318–3319.[1] [1][2]

  • Dolling, U. H., et al. (1995).[1][2] "Process for preparing Finasteride." European Patent Application EP0655458A2.

  • McClellan, K. J., & Markham, A. (1999).[1][2] "Finasteride: a review of its use in male pattern hair loss." Drugs, 57(1), 111-126.[1][2]

Sources

Controlling carry-over of methyl ester intermediate in Finasteride manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Finasteride Manufacturing

Topic: Controlling Carry-Over of Methyl Ester Intermediate

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of Active Pharmaceutical Ingredient (API) manufacturing. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of Finasteride: the control and mitigation of the methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate intermediate. This process-related impurity, also known as Finasteride Impurity B, can compromise the purity of the final product if not properly controlled.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from fundamental understanding to advanced troubleshooting and process control.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the methyl ester intermediate.

Q1: What is the Finasteride methyl ester intermediate, and where does it originate in the synthesis process?

A1: The methyl ester intermediate, chemically named methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate, is a direct precursor in one of the common synthetic routes to Finasteride.[1] It is typically formed by esterifying the corresponding carboxylic acid.[1] The subsequent and critical step is the amidation of this methyl ester with tert-butylamine (often facilitated by a Grignard reagent like t-butylamino magnesium halide) to form the final Finasteride molecule.[2][3]

Carry-over occurs when this amidation reaction is incomplete, leaving unreacted methyl ester to be carried through into the crude product stream.

Finasteride_Synthesis_Pathway cluster_0 Synthesis Stage cluster_1 Problem Vector Carboxylic_Acid 3-Oxo-4-aza-5α-androsta- 17β-carboxylic Acid Methyl_Ester Methyl Ester Intermediate (Finasteride Impurity B) Carboxylic_Acid->Methyl_Ester Esterification (e.g., CH3OH) Finasteride Finasteride API Methyl_Ester->Finasteride Amidation (tert-butylamine) Carry_Over Incomplete Amidation Carry_Over->Methyl_Ester Leads to carry-over

Caption: Finasteride synthesis showing the methyl ester intermediate.

Q2: Why is controlling the carry-over of this specific intermediate so critical?

A2: Control of any process-related impurity is fundamental to ensuring the safety, efficacy, and regulatory compliance of an API.[4][5] The methyl ester intermediate is structurally similar to Finasteride, which can make it difficult to remove in downstream purification steps. Its presence in the final API can:

  • Reduce Potency: It displaces the active molecule, leading to a lower assay value.

  • Introduce Toxicological Risks: Regulatory bodies like the FDA and EMA require strict limits on impurities, as their pharmacological and toxicological profiles may not be well-characterized.[6][7]

  • Cause Batch Rejection: Failure to meet pharmacopeial purity specifications (e.g., from the European Pharmacopoeia) will result in batch failure, leading to significant financial and time losses.[8][9]

Q3: What are the typical acceptance criteria for the methyl ester intermediate in the final Finasteride API?

A3: While specific limits can vary based on the pharmacopeia and the product's filing, general guidance from the International Council for Harmonisation (ICH) Q3A guidelines is often followed. For a specified, identified impurity like the methyl ester, a typical limit is often set at or below 0.15% .[10] Some high-purity specifications may require single impurities to be below 0.10% .[11][12] It is essential to consult the relevant regulatory filings and pharmacopeial monographs for the exact criteria.

Part 2: Troubleshooting and Analytical Guides

This section provides actionable guidance for identifying and resolving issues with methyl ester carry-over during your experiments.

Q4: My HPLC chromatogram shows a peak eluting close to the main Finasteride peak. How can I confirm if it's the methyl ester intermediate?

A4: The most definitive method is to co-inject a qualified reference standard of Finasteride Impurity B (the methyl ester).[13] If the retention time of the unknown peak matches that of the reference standard, you have a positive identification.

If a reference standard is not immediately available, you can utilize High-Resolution Mass Spectrometry (HRMS) to analyze the fraction containing the impurity. The methyl ester will have a distinct molecular weight (331.45 g/mol ) compared to Finasteride (372.54 g/mol ).[14]

For routine analysis, a validated stability-indicating HPLC or UPLC method is essential.[8][10]

This protocol is a representative method based on published literature and should be validated for your specific system.[8][9]

  • System: High-Performance Liquid Chromatography (HPLC) with UV Detector.

  • Column: Nova-Pak C18, 4 µm, 250 x 4.6 mm (or equivalent).

  • Mobile Phase: Isocratic mixture of Water, Acetonitrile, and Tetrahydrofuran (80:10:10, v/v/v).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 60 °C.

  • Detection Wavelength: 210 nm.[10]

  • Injection Volume: 15 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.[10]

Parameter Condition Rationale
Column C18 Reverse-PhaseGood retention and separation for moderately non-polar steroid structures.
Mobile Phase Water/ACN/THFThe inclusion of THF modifies selectivity, improving resolution between the closely related Finasteride and its methyl ester.[8]
Temperature 60 °CElevated temperature reduces viscosity, improves peak shape, and can enhance separation efficiency.[8]
Wavelength 210 nmProvides good sensitivity for both Finasteride and its related impurities which share a similar chromophore.[8][10]
Q5: My latest batch shows high levels (>0.5%) of methyl ester carry-over. What are the primary remediation strategies?

A5: High levels of the methyl ester intermediate indicate a problem in one of two areas: Reaction Control or Purification Efficacy . A systematic approach is required.

Troubleshooting_Workflow cluster_Reaction Strategy 1: Reaction Optimization cluster_Purification Strategy 2: Purification Enhancement Start High Methyl Ester (>0.5%) Detected Decision1 Was the amidation reaction monitored to completion? Start->Decision1 ReviewParams Review Reaction Parameters: - Stoichiometry of tert-butylamine - Grignard reagent quality - Temperature & Time Decision1->ReviewParams No / Unsure ReviewCrystallization Review Crystallization Protocol: - Solvent/Anti-solvent choice - Cooling rate - Seeding strategy Decision1->ReviewCrystallization Yes ImplementPAT Implement In-Process Control (IPC) (e.g., UPLC, TLC) to confirm ester consumption (<0.1%) ReviewParams->ImplementPAT End API Meets Purity Spec (<0.15%) ImplementPAT->End ImplementRecrystallization Perform Re-crystallization (See Protocol Below) ReviewCrystallization->ImplementRecrystallization ImplementRecrystallization->End

Caption: Troubleshooting workflow for high methyl ester carry-over.

Part 3: In-Depth Control Strategies

This section details advanced methodologies for proactive control and purification.

Q6: How can I optimize the amidation reaction to prevent methyl ester carry-over in the first place?

A6: Preventing the problem is always superior to treating it. The amidation of the methyl ester is a critical control point.

  • Stoichiometric Control: Ensure at least a 2:1 molar ratio of the t-butylamino magnesium halide Grignard reagent to the methyl ester intermediate.[2] This stoichiometric excess drives the reaction to completion.

  • Reagent Quality: The Grignard reagent is moisture-sensitive. Ensure it is prepared under strictly anhydrous conditions or use a high-quality commercial source. Water will quench the reagent, reducing its effective concentration and leading to incomplete conversion.

  • Temperature and Time: While the reaction can be initiated at ambient temperatures, it often requires heating (e.g., refluxing in an inert solvent like THF) for several hours (4-12 hours) to ensure full conversion.[3]

  • In-Process Controls (IPC): Do not rely solely on time. Implement a robust IPC test. Withdraw an aliquot from the reaction mixture, quench it, and analyze it by HPLC or TLC. The reaction should not be stopped until the methyl ester intermediate is below a set threshold (e.g., <0.1%).

Q7: What is the most effective crystallization method for removing the methyl ester intermediate from crude Finasteride?

A7: Crystallization is a powerful purification technique because it exploits the differences in solubility between the desired API and its impurities. For Finasteride, anti-solvent crystallization or recrystallization from a specific solvent system has proven highly effective.[11][15]

A particularly effective method involves using a methanol-formic acid solution followed by precipitation with water.[11][12][16]

Causality: The formic acid protonates the basic nitrogen atoms in the Finasteride and any remaining impurities, increasing their solubility in the methanol-acid mixture. When this solution is added to a large volume of water (the anti-solvent), the polarity of the medium changes dramatically. The less polar, protonated molecules precipitate out. This process can be fine-tuned to maximize the precipitation of high-purity Finasteride while leaving more soluble impurities behind. This method has been shown to increase purity from ~98% to >99.7%.[12]

This protocol is adapted from patented methods and should be optimized for your specific scale and impurity profile.[12]

  • Dissolution: Dissolve the crude Finasteride (e.g., 10g with an initial purity of 98.0% and 2.0% total impurities) in a 1:1 mixture of methanol and formic acid (e.g., 50 mL).

  • Carbon Treatment (Optional): Add activated carbon (e.g., 1g) to the solution to adsorb color and other minor impurities. Stir for 2-3 hours.

  • Filtration: Filter the mixture to remove the activated carbon.

  • Precipitation: Add the filtrate slowly to a large volume of stirring water (e.g., 500 mL). A white precipitate of pure Finasteride will form immediately.

  • Isolation: Collect the solid precipitate by suction filtration.

  • Drying: Dry the collected solid under reduced pressure to obtain the final high-purity Finasteride product.

Q8: Can modern process control strategies, like Process Analytical Technology (PAT), help prevent this issue?

A8: Absolutely. Process Analytical Technology (PAT) is a framework promoted by the FDA to design and control manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[17][18]

Instead of waiting for an IPC HPLC result, PAT tools can be used for real-time, in-line monitoring of the amidation reaction.

  • Application: A spectroscopic probe (e.g., Near-Infrared or Raman) could be inserted directly into the reaction vessel.

  • Mechanism: The probe would continuously collect spectra of the reaction mixture. A chemometric model would be built to correlate specific spectral features with the concentrations of the methyl ester intermediate (reactant) and Finasteride (product).

  • Benefit: This provides a real-time concentration profile, allowing the process to be controlled with much greater precision. The reaction can be terminated precisely when the model shows that the methyl ester concentration has fallen below the acceptance threshold, ensuring consistent quality and preventing carry-over before it happens.[19][20] This shifts the quality paradigm from "testing quality in" to "building quality in by design."[19]

References

  • Crystallization Engineering in Aza-Steroid: Application in the Development of Finasteride. (2025). ResearchGate. [Link]

  • Mohanty, S., et al. (2014). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. Asian Journal of Chemistry, 26, 4375-4380. [Link]

  • Finasteride Impurities and Related Compound. Veeprho. [Link]

  • Cucu, A. K., et al. (2019). A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. ResearchGate. [Link]

  • Finasteride purification method. (2012).
  • A systematic study of determination and validation of finasteride impurities using liquid chromatography. (2019). Arabian Journal of Chemistry, 12(8), 3633-3641. [Link]

  • PROCESS FOR THE PREPARATION OF FINASTERIDE FORM I. (2008). European Patent Office. [Link]

  • Process analytical technology. Wikipedia. [Link]

  • A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. (2012). Scientific Research Publishing. [https://www.scirp.org/html/5-2 analyticallyalchemistry_2012112215352668.htm]([Link] analyticallyalchemistry_2012112215352668.htm)

  • Finasteride purification method. (2012).
  • Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. (2014). Asian Journal of Chemistry. [Link]

  • Finasteride purification method. (2012). Patsnap. [Link]

  • Process Analytical Technology (PAT) in Pharmaceuticals. Pharmaguideline. [Link]

  • New method of preparation of finasteride. (1995). Googleapis. [Link]

  • A Validated stability indicating LC method of assay and related substances for Finasteride. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • An improved synthesis of finasteride from 4-androsten-3,17-dione. (2010). Asian Journal of Research in Chemistry. [Link]

  • Process Analytical Technology: Enhancing Pharma Development. (2024). Technology Networks. [Link]

  • Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. (2014). ResearchGate. [Link]

  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. (n.d.). Innopharma Technology. [Link]

  • PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development. (2016). ResearchGate. [Link]

  • Bioequivalence Study of Finasteride: Analytical Method Validation and Pharmacokinetic Evaluation in Human Plasma. (2023). ResearchGate. [Link]

  • Studies on synthesis of finasteride. (2000). Europe PMC. [Link]

  • A kind of method preparing finasteride intermediate. (2017).
  • Finasteride EP Impurities & USP Related Compounds. SynThink. [Link]

  • ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. (2023). FDA. [Link]

  • Finasteride-impurities. Pharmaffiliates. [Link]

  • Impurities in drug substances and medicinal products. (2009). European Medicines Agency. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantification of Finasteride EP Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Finasteride, a 5α-reductase inhibitor, is widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1][2] The control of impurities during its synthesis and formulation is a critical aspect of quality control, mandated by regulatory bodies worldwide. Among the known impurities, Finasteride EP Impurity B, chemically identified as methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate, requires precise and accurate quantification to ensure the safety and efficacy of the final drug product.[][4]

This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Finasteride EP Impurity B. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), this document will not only detail the "how" but, more importantly, the "why" behind the experimental choices.[5] We will explore the critical validation parameters, present a detailed experimental protocol, and compare the HPLC method's performance with other potential analytical techniques.

The Foundational Role of HPLC in Impurity Profiling

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and versatility. For the quantification of impurities like Finasteride EP Impurity B, a reversed-phase HPLC (RP-HPLC) method is typically employed. This choice is predicated on the ability to achieve baseline separation of the impurity from the main Finasteride peak and other related substances.[1][6] The selection of the stationary phase (e.g., C18 or C8), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and detector wavelength are critical first steps in method development, optimized to ensure a robust and reliable separation.[1][7]

A Self-Validating System: The Core of Trustworthiness

A well-validated analytical method is a self-validating system. Each validation parameter serves as a checkpoint, ensuring the method's performance is understood, controlled, and suitable for its intended purpose.[8] The following sections dissect the essential validation characteristics for an HPLC method quantifying Finasteride EP Impurity B.

Specificity: The Assurance of Identity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For impurity quantification, this means the method must be able to separate Finasteride EP Impurity B from the Finasteride API, other known impurities, and any potential degradation products.[1][9]

Experimental Causality: To establish specificity, a forced degradation study is indispensable. By subjecting the Finasteride drug substance to harsh conditions (acid, base, oxidation, heat, and light), we intentionally generate degradation products.[10][11] The subsequent HPLC analysis of these stressed samples demonstrates that the peak for Impurity B is free from interference from any newly formed peaks. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity, providing an additional layer of confidence in the specificity of the method.[1]

Caption: Workflow for establishing method specificity through forced degradation studies.

Linearity and Range: Defining the Quantitative Boundaries

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][11]

Experimental Causality: For impurity quantification, the range should typically span from the limit of quantification (LOQ) to 120% of the specification limit for that impurity.[12] A series of solutions of Finasteride EP Impurity B at different concentrations within this range are prepared and analyzed. The resulting peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 (typically >0.99) is a strong indicator of linearity.[1][12]

Accuracy and Precision: The Cornerstones of Reliability

Accuracy refers to the closeness of the test results to the true value, while precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] Precision is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Experimental Causality: Accuracy is typically assessed by spiking a placebo or the drug product with known amounts of Finasteride EP Impurity B at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[13] The percentage recovery is then calculated. For precision, multiple preparations of a sample are analyzed on the same day (repeatability) and on different days by different analysts (intermediate precision). The results are expressed as the relative standard deviation (%RSD), which should be within acceptable limits (typically ≤ 5% for impurity analysis).[1][13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][11]

Experimental Causality: LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ being common.[6][11] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. It is crucial to experimentally verify the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.[1]

Robustness: Withstanding Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Causality: To assess robustness, small changes are made to critical method parameters such as mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) is then evaluated. A robust method will show minimal variation in results when these parameters are slightly altered.[1]

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical HPLC method validation for the quantification of Finasteride EP Impurity B.

1. Chromatographic System:

  • HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer) and acetonitrile in a specified ratio (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[6][14]

  • Injection Volume: 10 µL.[1]

2. Preparation of Solutions:

  • Standard Stock Solution of Impurity B: Accurately weigh and dissolve a known amount of Finasteride EP Impurity B reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a stock solution of a specified concentration.

  • Linearity Solutions: Prepare a series of at least five dilutions of the standard stock solution to cover the desired range (e.g., LOQ to 150% of the specification limit).

  • Accuracy (Spiking) Solutions: Prepare solutions by spiking a placebo or a known concentration of Finasteride with the Impurity B stock solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Precision Solutions: Prepare at least six independent samples of Finasteride spiked with Impurity B at the target concentration.

3. Validation Procedure:

  • System Suitability: Before each validation run, inject a standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak areas.

  • Specificity: Analyze blank, placebo, unspiked Finasteride, spiked Finasteride, and forced degradation samples. Ensure no interfering peaks are present at the retention time of Impurity B.

  • Linearity: Inject the linearity solutions and plot a calibration curve of peak area versus concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Analyze the accuracy solutions and calculate the percentage recovery for each level.

  • Precision:

    • Repeatability: Analyze the six precision solutions on the same day and calculate the %RSD.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument and calculate the %RSD.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio or from the calibration curve. Confirm the LOQ by analyzing a solution at this concentration and checking for acceptable precision and accuracy.

  • Robustness: Analyze samples under varied chromatographic conditions (flow rate, mobile phase composition, column temperature) and evaluate the impact on system suitability and results.

Caption: A logical workflow for the validation of an HPLC method.

Performance Comparison: HPLC vs. Alternative Techniques

While HPLC is the gold standard for impurity quantification, other techniques can be considered. However, for routine quality control of Finasteride EP Impurity B, HPLC offers an unparalleled combination of robustness, precision, and cost-effectiveness.

Parameter Validated HPLC Method Ultra-Performance Liquid Chromatography (UPLC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Chromatographic separation based on polarity, followed by UV detection.Similar to HPLC but uses smaller particles, leading to higher resolution and faster analysis.[11][12]Chromatographic separation followed by mass-based detection, providing high specificity and sensitivity.[11]
Specificity High, established through forced degradation and peak purity analysis.[1]Very high, due to superior separation efficiency.[11]Extremely high, based on mass-to-charge ratio.
Sensitivity (LOD/LOQ) Typically in the low ng/mL range.[15]Generally lower LOD/LOQ than HPLC due to sharper peaks.[11]Can achieve pg/mL or even fg/mL sensitivity.
Analysis Time Moderate (typically 15-30 minutes per sample).[16]Significantly faster than HPLC (typically <10 minutes).[12]Similar to HPLC or UPLC, but data processing can be more complex.
Cost & Complexity Moderate equipment cost, relatively straightforward operation.Higher initial equipment cost, requires higher pressure capabilities.High equipment cost, requires specialized expertise for operation and maintenance.
Typical Application Routine quality control, stability studies.[1][17]High-throughput screening, complex mixture analysis.[12]Identification of unknown impurities, trace-level quantification, metabolite studies.[18]

Justification for HPLC as the Preferred Method: For the routine quantification of a known impurity like Finasteride EP Impurity B within a regulated environment, a validated HPLC method strikes the optimal balance between performance, reliability, and cost. While UPLC offers speed advantages and LC-MS provides superior sensitivity and specificity, the robustness and widespread availability of HPLC make it the most practical and defensible choice for quality control laboratories. The validation data generated through the rigorous process described above provides the necessary assurance that the method is fit for its intended purpose.

Conclusion

The validation of an HPLC method for the quantification of Finasteride EP Impurity B is a meticulous process that underpins the safety and quality of the final drug product. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that demonstrates the method's reliability. This guide has provided a framework based on scientific principles and regulatory expectations, empowering researchers and scientists to develop and validate robust analytical methods. The ultimate goal is not merely to meet regulatory requirements but to ensure a deep understanding of the method's capabilities and limitations, thereby guaranteeing the integrity of the data generated.

References

  • Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996. [Link]

  • European Pharmacopoeia (7.0). Finasteride. European Directorate for the Quality of Medicines & HealthCare.
  • United States Pharmacopeia and National Formulary (USP29-NF24). Finasteride.
  • Kurt Cucu, A., et al. (2019). A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry, 12(8), 3782-3789.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline, Quality Guidelines. [Link]

  • Syed, A. A., & Amshumali, M. K. (2001). LC determination of finasteride and its application to storage stability studies. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 1015-1019. [Link]

  • European Chemicals Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Reddy, Y. R., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 3, 625-636. [Link]

  • Reddy, Y. R., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Semantic Scholar. [Link]

  • Kurt Cucu, A., et al. (2019). A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry. [Link]

  • Demir, H., et al. (2006). Determination of finasteride in the tablet form by liquid chromatography and its analytical method validation. Analytica Chimica Acta, 557(1-2), 252-255.
  • European Pharmacopoeia (6.0). Finasteride. European Directorate for the Quality of Medicines & HealthCare.
  • Singh, S., et al. (2005). A stability-indicating HPLC method to determine finasteride in a tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 831-835.
  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Quality by Design for Biopharmaceutical Drug Product Development (pp. 205-235). Springer.
  • Kurt Cucu, A., et al. (2019). A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry. [Link]

  • Therapeutic Goods Administration. (1995). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Kurt Cucu, A., et al. (2019). A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. ResearchGate. [Link]

  • Chen, C. H., et al. (2014). A validated RP-HPLC method to investigate finasteride in human skin after in vitro topically applying vesicular nanocarrier. Pakistan Journal of Pharmaceutical Sciences, 27(3), 525-529.
  • Palanisamy, M., et al. (2025). RP-HPLC-Based Stability-Indicating Analytical Method for Concurrent Determination of Finasteride and Tadalafil: Development and Validation. International Journal of Drug Delivery Technology, 15(2), 649-55.
  • Wang, X., et al. (2018). Quantitative Analysis of Finasteride Tablets Dissolution Content With Non-Isotopically Labeled Internal Standard by Paper Spray Ionization Mass Spectrometry. Biomedical Chromatography, 32(11), e4335. [Link]

  • United States Pharmacopeia. (2018). USP 41 Official Monographs / Finasteride 1743.
  • United St
  • United St
  • GLP Pharma Standards. Finasteride EP Impurity B | CAS No- 103335-41-7. [Link]

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A Comparative Guide to System Suitability Parameters for Finasteride Methyl Ester Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, ensuring the accuracy and reliability of quantitative results is paramount. For active pharmaceutical ingredients (APIs) like Finasteride and its related compounds, particularly Finasteride methyl ester, rigorous analytical method validation is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of system suitability parameters for the analysis of Finasteride methyl ester, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present comparative data, and provide a self-validating experimental protocol.

System suitability testing (SST) is an integral part of chromatographic methods, as mandated by major pharmacopeias and regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3] SST is performed before the analysis of any samples to verify that the chromatographic system is adequate for the intended analysis.[1][4][5] This ensures that the equipment, electronics, analytical operations, and the samples themselves form an integral system that can be evaluated as a whole.[1]

Finasteride methyl ester is a known process impurity and potential degradant of Finasteride. In the European Pharmacopoeia, it is listed as "impurity B".[6][7][8] Its effective separation and quantification are critical for ensuring the purity, safety, and efficacy of the final drug product. This guide will focus on the key performance characteristics of analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), used for this purpose.

The Cornerstone of Reliable Analysis: Key System Suitability Parameters

The selection and monitoring of appropriate system suitability parameters are foundational to a validated analytical method. These parameters provide the evidence that the system is performing as expected on the day of analysis.[9] The following table summarizes the most critical SST parameters for the analysis of Finasteride and its methyl ester, along with their purpose and typical acceptance criteria derived from pharmacopeial guidelines and published literature.

System Suitability ParameterPurposeTypical Acceptance CriteriaAuthoritative Source
Resolution (Rs) To ensure baseline separation between the analyte peak (Finasteride) and closely eluting peaks, such as Finasteride methyl ester (impurity B) and other related substances.Rs ≥ 1.5 - 2.0USP <621>, ICH,[10]
Repeatability / Precision (%RSD) To demonstrate the precision of the analytical system through replicate injections of a standard solution.%RSD ≤ 2.0% for peak area and retention time of the principal peak.[9][11] For impurities at the quantitation limit, a higher %RSD may be acceptable.USP <621>, ICH Q2(R2),[12]
Tailing Factor (Tf) / Asymmetry To measure the symmetry of the chromatographic peak. Tailing peaks can indicate column degradation or undesirable secondary interactions, affecting peak integration and resolution.Tf ≤ 2.0USP <621>,[9][11]
Theoretical Plates (N) To measure the efficiency of the chromatographic column. A higher number of theoretical plates indicates sharper, narrower peaks, leading to better resolution and sensitivity.N ≥ 2000 (Varies depending on the method and column)USP <621>,[2]
Capacity Factor (k') To ensure that the analyte is sufficiently retained on the column, indicating proper interaction between the analyte and the stationary phase.k' > 2.0USP <621>,[11]
Signal-to-Noise Ratio (S/N) To verify the sensitivity of the method, particularly for the quantification of low-level impurities like Finasteride methyl ester.S/N ≥ 10 for the limit of quantitation (LOQ)ICH Q2(R2),[2][6]

Comparative Analysis of Chromatographic Conditions

The choice of chromatographic conditions significantly impacts the ability to meet system suitability criteria. Here, we compare different approaches for the analysis of Finasteride and its impurities, including the methyl ester.

HPLC vs. UPLC
  • High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis of Finasteride.[10][13] Typical HPLC methods provide robust and reliable results but may have longer run times.

  • Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to higher efficiency, better resolution, and significantly shorter analysis times.[14] This can be particularly advantageous for resolving closely eluting impurities like Finasteride and its methyl ester.[14]

Stationary Phase Selection

The choice of the stationary phase is critical for achieving the desired selectivity.

  • C18 (ODS) Columns: These are the most common stationary phases used for reversed-phase chromatography of Finasteride.[10][15] They provide good retention and resolution for Finasteride and its related compounds.

  • Phenyl Columns: In some cases, a phenyl stationary phase can offer alternative selectivity due to pi-pi interactions, which can be beneficial for separating structurally similar compounds.[14]

Mobile Phase Composition

The mobile phase composition, including the organic modifier, pH, and additives, is optimized to achieve the best separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used.[10][13] The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time and resolution.

  • pH: The pH of the mobile phase can influence the ionization state of the analytes and, consequently, their retention and peak shape. For Finasteride, a slightly acidic pH is often employed.[13]

The following diagram illustrates the logical relationship between chromatographic choices and their impact on achieving system suitability.

G cluster_0 Chromatographic Method Choices cluster_1 Impact on cluster_2 System Suitability Outcome Technique Technique Efficiency Efficiency Technique->Efficiency Stationary_Phase Stationary Phase Selectivity Selectivity Stationary_Phase->Selectivity Mobile_Phase Mobile Phase Mobile_Phase->Selectivity Retention Retention Mobile_Phase->Retention Resolution Resolution Selectivity->Resolution Efficiency->Resolution Theoretical_Plates Theoretical Plates Efficiency->Theoretical_Plates Tailing_Factor Tailing Factor Retention->Tailing_Factor Repeatability Repeatability Resolution->Repeatability Tailing_Factor->Repeatability Theoretical_Plates->Repeatability G cluster_0 Preparation cluster_1 Chromatographic Analysis cluster_2 Data Evaluation cluster_3 Outcome Prepare_Mobile_Phase Prepare Mobile Phase Equilibrate_System Equilibrate System Prepare_Mobile_Phase->Equilibrate_System Prepare_SST_Solution Prepare SST Solution (Finasteride + Methyl Ester) Inject_SST_Solution Inject SST Solution (n ≥ 5) Prepare_SST_Solution->Inject_SST_Solution Equilibrate_System->Inject_SST_Solution Acquire_Data Acquire Data Inject_SST_Solution->Acquire_Data Calculate_Parameters Calculate SST Parameters (Rs, %RSD, Tf, N) Acquire_Data->Calculate_Parameters Compare_with_Criteria Compare with Acceptance Criteria Calculate_Parameters->Compare_with_Criteria Pass System is Suitable Proceed with Sample Analysis Compare_with_Criteria->Pass Pass Fail System is Not Suitable Investigate and Re-run SST Compare_with_Criteria->Fail Fail

Sources

A Comparative Analysis of Finasteride Methyl Ester and Dutasteride Methyl Ester: A Structural and Functional Perspective for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison of finasteride methyl ester and dutasteride methyl ester. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuances of 5α-reductase inhibitors. This document delves into the structural distinctions, physicochemical properties, and a detailed experimental protocol for a head-to-head in vitro comparison of these two compounds.

Introduction: The Context of 5α-Reductase Inhibition

The enzyme 5α-reductase is a critical mediator in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1] Consequently, the inhibition of 5α-reductase is a key therapeutic strategy. Finasteride and dutasteride are two of the most well-known inhibitors of this enzyme.

Finasteride is a specific inhibitor of the type II 5α-reductase isoenzyme, while dutasteride is a dual inhibitor, targeting both type I and type II isoenzymes.[2] This difference in mechanism contributes to dutasteride's more comprehensive suppression of DHT.[3] This guide will explore the methyl ester derivatives of these compounds, which may be synthesized for research purposes such as evaluating their potential as prodrugs to modulate physicochemical properties like solubility and cell permeability.

It is important to note that commercially available "finasteride methyl ester" and "dutasteride methyl ester" often refer to a common synthetic intermediate, 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid methyl ester. This guide, however, will focus on the theoretical methyl esters of the final drug structures of finasteride and dutasteride to provide a relevant comparison for drug discovery and development.

Structural Comparison

The core structure of both finasteride and dutasteride is a 4-azasteroid skeleton. The primary structural difference between the two parent molecules lies in the substituent at the 17-position of the steroid nucleus. Finasteride possesses a tert-butyl amide group, whereas dutasteride has a more complex 2,5-bis(trifluoromethyl)phenyl amide group.[4]

The methyl ester derivatives would involve the esterification of the carboxylic acid precursor of the amide group.

Structural_Comparison cluster_finasteride Finasteride Core Structure cluster_dutasteride Dutasteride Core Structure cluster_esters Methyl Ester Derivatives Finas 4-Azasteroid Core Finas_Sidechain tert-Butyl Amide (at C-17) Finas->Finas_Sidechain Forms Finasteride Finas_Ester Finasteride Methyl Ester (Hypothetical) Finas->Finas_Ester Esterification Precursor Dutas 4-Azasteroid Core Dutas_Sidechain 2,5-bis(trifluoromethyl)phenyl Amide (at C-17) Dutas->Dutas_Sidechain Forms Dutasteride Dutas_Ester Dutasteride Methyl Ester (Hypothetical) Dutas->Dutas_Ester Esterification Precursor

Caption: Core structural differences between finasteride and dutasteride and their hypothetical methyl ester derivatives.

The key structural distinctions are:

  • Finasteride Methyl Ester: This molecule would retain the fundamental 4-azasteroid core with a methyl ester group at the 17β-position.

  • Dutasteride Methyl Ester: Similar to its finasteride counterpart, this compound would have the 4-azasteroid nucleus but would be derivatized from the precursor to the bulky and electron-withdrawing 2,5-bis(trifluoromethyl)phenyl amide side chain.

The significant difference in the side chains of the parent molecules suggests that their methyl ester precursors would also have differing steric and electronic properties, which could influence their interaction with the 5α-reductase enzyme.

Physicochemical Properties

PropertyFinasterideDutasterideFinasteride Methyl Ester (Predicted)Dutasteride Methyl Ester (Predicted)
Molecular Formula C₂₃H₃₆N₂O₂[5]C₂₇H₃₀F₆N₂O₂[3]C₂₄H₃₇NO₃C₂₈H₂₉F₆NO₃
Molecular Weight ( g/mol ) 372.55[5]528.53[4]~387.56~545.54
Melting Point (°C) ~257[6]242-250[7]Lower than parent amideLower than parent amide
Aqueous Solubility Practically insoluble (0.05 mg/mL)[6]Insoluble[7]Very low, likely slightly higher than parentVery low, likely slightly higher than parent
LogP (Octanol/Water Partition) High (lipophilic)[3]High (lipophilic)Higher than parent amideHigher than parent amide
Target Enzyme 5α-reductase type II[8]5α-reductase types I & II[2]5α-reductase type II (as prodrug)5α-reductase types I & II (as prodrug)

The conversion of the amide to a methyl ester is expected to increase the lipophilicity (higher LogP) and potentially slightly increase solubility in non-polar organic solvents, while aqueous solubility would remain low. The melting points of the esters are predicted to be lower than their corresponding amides due to the absence of hydrogen bonding capabilities of the amide group.

Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay

This protocol provides a robust method for comparing the inhibitory potential of finasteride methyl ester and dutasteride methyl ester against human 5α-reductase isoenzymes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of finasteride methyl ester and dutasteride methyl ester against human type I and type II 5α-reductase.

Materials:

  • Test Compounds: Finasteride methyl ester, Dutasteride methyl ester

  • Reference Compounds: Finasteride, Dutasteride

  • Enzyme Source: Human recombinant 5α-reductase type I and type II (commercially available) or microsomes from cell lines over-expressing the enzymes (e.g., HEK293).[9]

  • Substrate: [1,2,6,7-³H]-Testosterone

  • Cofactor: NADPH

  • Buffers and Reagents: Tris-HCl buffer, dithiothreitol (DTT), ethyl acetate, and other standard laboratory reagents.

  • Instrumentation: Scintillation counter, microplate reader, HPLC-MS/MS.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Extraction cluster_analysis Analysis A Prepare Reagents: - Test Compounds - Reference Compounds - Enzyme Solutions - Substrate & Cofactor B Incubate Enzyme with Test/Reference Compounds A->B C Initiate Reaction: Add [³H]-Testosterone & NADPH B->C D Stop Reaction (e.g., with ethyl acetate) C->D E Extract Steroids D->E F Separate Metabolites (TLC or HPLC) E->F G Quantify [³H]-DHT (Scintillation Counting) F->G H Calculate % Inhibition G->H I Determine IC₅₀ Values H->I

Sources

A Comparative Guide to API Purity Profiling: The Impact of Finasteride Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide delves into the critical practice of API purity profiling, using the specific challenge of Finasteride and its process-related impurity, Finasteride methyl ester, as a case study. We will explore the analytical methodologies that form the bedrock of impurity detection and quantification, providing a comparative analysis of their performance and offering insights into experimental design.

The Imperative of Purity: Why Impurities Matter

An impurity in an API is any component that is not the drug substance itself. These can arise from various stages of the manufacturing process, including starting materials, intermediates, and degradation products. The presence of impurities, even in trace amounts, can have significant implications, potentially altering the drug's efficacy, stability, and, most critically, its safety profile. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines on the identification, qualification, and control of impurities in drug substances.

Finasteride, a synthetic 4-azasteroid compound, is widely used in the treatment of benign prostatic hyperplasia and male pattern baldness. Its synthesis is a multi-step process where the potential for impurity formation is ever-present. One such process-related impurity is Finasteride methyl ester. This compound is structurally very similar to the parent API, differing only by the substitution of a methyl group for a hydrogen atom in the carboxylic acid moiety. This subtle difference presents a significant analytical challenge, requiring high-resolution techniques to ensure accurate detection and quantification.

Analytical Strategies for Purity Profiling: A Comparative Overview

The cornerstone of API purity profiling is chromatography, with High-Performance Liquid Chromatography (HPLC) being the most widely adopted technique. When coupled with various detectors, HPLC can provide the necessary selectivity and sensitivity to resolve and quantify impurities. Here, we compare two powerful hyphenated techniques: HPLC with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for routine quality control. Its principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, followed by the detection of analytes as they absorb UV light.

Experimental Protocol: HPLC-UV Analysis of Finasteride

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of the Finasteride API sample in 10 mL of a diluent (typically a mixture of acetonitrile and water, 50:50 v/v) to obtain a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is often employed to achieve optimal separation. For instance, a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) can be used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength set at 210 nm, where Finasteride and its related impurities exhibit significant absorbance.

  • Data Analysis:

    • The retention time of the main peak (Finasteride) is used for identification.

    • The area of each impurity peak is calculated and expressed as a percentage of the total peak area to determine the purity profile.

Causality in Experimental Choices: The choice of a C18 column is based on its hydrophobicity, which provides good retention and separation for moderately polar compounds like Finasteride. The gradient elution is crucial for resolving closely eluting impurities like the methyl ester from the main API peak. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the eluent is subsequently introduced to a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This provides a higher degree of specificity and sensitivity, enabling not only the detection and quantification of impurities but also their structural elucidation based on their mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS Analysis of Finasteride

  • Sample Preparation and Chromatographic Conditions: The sample preparation and HPLC conditions are generally the same as for HPLC-UV analysis to ensure a robust separation prior to mass analysis.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Finasteride and its related substances.

    • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred for accurate mass measurements.

    • Scan Mode: Full scan mode is used to detect all ions within a specified mass range. Selected Ion Monitoring (SIM) can be used for targeted quantification of known impurities.

    • Data Analysis: The extracted ion chromatogram for the specific m/z of Finasteride (373.55) and its methyl ester (387.58) is used for identification and quantification.

Trustworthiness through Self-Validation: The LC-MS protocol is inherently self-validating. The high-resolution mass data provides unambiguous identification of the API and its impurities, confirming the results obtained from the chromatographic separation. This dual-detection system provides a high degree of confidence in the reported purity profile.

Comparative Performance: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, from routine quality control to in-depth impurity characterization.

FeatureHPLC-UVLC-MS
Specificity Moderate; based on retention time and UV spectrum. Co-eluting impurities can be a challenge.High; based on retention time and highly specific mass-to-charge ratio.
Sensitivity Good; typically in the parts-per-million (ppm) range.Excellent; can reach parts-per-billion (ppb) levels.
Identification Limited to comparison with reference standards.Enables tentative structural elucidation based on accurate mass and fragmentation data.
Quantification Robust and reliable for known impurities with reference standards.Highly accurate, especially with the use of isotopically labeled internal standards.
Cost & Complexity Lower cost, less complex instrumentation and operation.Higher initial investment and operational complexity.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methodologies cluster_hplcuv HPLC-UV cluster_lcms LC-MS cluster_data_analysis Data Analysis & Reporting API Finasteride API Dissolution Dissolution & Dilution API->Dissolution HPLC_UV Separation (C18) UV Detection (210 nm) Dissolution->HPLC_UV Inject LC_MS Separation (C18) ESI-MS Detection Dissolution->LC_MS Inject Purity_Profile Purity Profile HPLC_UV->Purity_Profile Quantification LC_MS->Purity_Profile Quantification Impurity_ID Impurity Identification LC_MS->Impurity_ID Structural Elucidation

Caption: Experimental workflow for API purity profiling of Finasteride.

The Finasteride Methyl Ester Challenge: A Deeper Dive

The structural similarity between Finasteride and its methyl ester makes their separation and quantification a non-trivial task.

finasteride_comparison cluster_structure Key Structural Difference Finasteride Finasteride (API) M.W. 372.54 g/mol Ester Finasteride Methyl Ester (Impurity) M.W. 386.57 g/mol Finasteride->Ester Esterification (Potential process impurity) COOH Carboxylic Acid (-COOH) Finasteride->COOH COOCH3 Methyl Ester (-COOCH3) Ester->COOCH3

Caption: Relationship between Finasteride and its methyl ester impurity.

Due to their similar polarities, achieving baseline separation between these two compounds can be challenging. An optimized gradient elution in HPLC is essential. While HPLC-UV can quantify the methyl ester if a reference standard is available, LC-MS offers a significant advantage in its ability to confirm the identity of the peak through accurate mass measurement, even in the absence of a standard. This is particularly valuable during process development and forced degradation studies where unknown impurities may arise.

Conclusion: An Integrated Approach to Purity

Ensuring the purity of an API like Finasteride requires a multi-faceted analytical approach. While HPLC-UV remains a workhorse for routine quality control due to its robustness and cost-effectiveness, the superior specificity and sensitivity of LC-MS are indispensable for comprehensive impurity profiling, particularly when dealing with challenging, closely-related impurities like Finasteride methyl ester. An integrated strategy, leveraging the strengths of both techniques, provides the most robust and reliable pathway to ensuring the safety and efficacy of pharmaceutical products.

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Impurities in New Drug Substances.[Link]

  • European Medicines Agency (EMA). ICH guideline Q3A (R2) on impurities in new drug substances.[Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Development and validation of a stability-indicating HPLC method for the determination of finasteride in pharmaceutical dosage forms.[Link]

  • Agilent Technologies. Analysis of Finasteride and its Impurities using HPLC and LC/MS. (Application Note) [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.